Geobacillin I
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
VTSKSLCTPGCITGVLMCLTQNSCVSCNSCIRC |
Origin of Product |
United States |
Discovery, Isolation, and Taxonomic Origin
Identification of Geobacillin I from Geobacillus thermodenitrificans Strains
This compound is a lantibiotic, a class of ribosomally synthesized and post-translationally modified peptides, identified from the thermophilic bacterium Geobacillus thermodenitrificans. The initial discovery was made through genomic analysis of G. thermodenitrificans strain NG80-2, which revealed a gene cluster homologous to the biosynthetic enzymes for the well-known lantibiotic nisin. researchgate.netnih.govpnas.org This nisin analog was subsequently named this compound. researchgate.netnih.gov While first identified in the genome, the compound was successfully produced and purified using a heterologous expression system in Escherichia coli. researchgate.netnih.gov
Members of the genus Geobacillus are known for their ability to thrive in a wide variety of high-temperature environments. nih.govnih.gov The specific strain in which the this compound gene cluster was first identified, G. thermodenitrificans NG80-2, was isolated from a deep-subsurface oil reservoir in the Dagang oilfield in Northern China. pnas.orgnih.gov This discovery highlights that such extreme environments, with temperatures potentially ranging from 50–80 °C, can harbor bacteria producing novel antimicrobial compounds. pnas.org Geobacillus species, including G. thermodenitrificans, have been isolated from numerous other geothermal niches, such as hot springs, geothermal vents, and compost. nih.govmdpi.comnih.gov This widespread distribution in thermally challenging habitats suggests a broad potential for discovering other this compound-producing strains in similar environments. nih.gov
The identification of strains that produce this compound involves a combination of genomic and analytical techniques. Following the initial in silico discovery, targeted screening of other Geobacillus strains has been performed. researchgate.net
One effective method is the use of whole-cell MALDI-MS (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry). researchgate.net This technique allows for the rapid analysis of the molecular masses of peptides produced by bacterial colonies, enabling researchers to quickly identify the presence of this compound. In one study, seven Geobacillus strains were screened using this method, which confirmed that five of them produced this compound. researchgate.net
Broader bioinformatics approaches are also employed for bacteriocin (B1578144) discovery within the genus. frontiersin.org Software tools like BAGEL3 can screen publicly available bacterial genomes for potential bacteriocin gene clusters based on the presence of key genes, such as those for precursor peptides, modification enzymes, and transporters. frontiersin.org Traditional screening methods, such as agar diffusion assays where a producer strain creates a zone of inhibition against a sensitive indicator bacterium, are also fundamental for detecting antimicrobial activity before more detailed characterization is undertaken. nih.govfrontiersin.org
Taxonomic and Phylogenetic Context of this compound Producers within Geobacillus and Related Genera
Geobacillus thermodenitrificans, the original source of this compound, is a species of thermophilic, Gram-positive, spore-forming bacteria. nih.govezbiocloudpro.app Taxonomically, the genus Geobacillus is placed within the family Bacillaceae. nih.govmdpi.comnih.gov Historically, these organisms were classified as "Group 5" thermophilic Bacillus species, with many strains originally designated as Bacillus stearothermophilus. nih.govfrontiersin.org However, based on 16S rRNA gene sequence analysis, DNA-DNA hybridization, and phenotypic data, they were reclassified into the distinct genus Geobacillus in 2001. frontiersin.orgdsmz.deresearchgate.net
The taxonomy of Geobacillus has undergone further refinement with the application of whole-genome sequencing and phylogenomic analysis. up.ac.za This research led to the division of the genus into two distinct monophyletic clades based on differences in nucleotide composition. mdpi.comup.ac.za
Clade I retained the designation Geobacillus and is characterized by a higher G+C content of 48.8–53.1%. mdpi.comnih.gov
Clade II was reclassified into a new genus, Parageobacillus , which has a lower G+C content of 42.1–44.4%. mdpi.comnih.gov
This reclassification places this compound-producing Geobacillus species in a close phylogenetic relationship with the genus Parageobacillus. mdpi.com Both genera are part of the family Bacillaceae and represent a significant lineage of thermophilic bacteria. mdpi.comnih.gov
Pan-genomic studies, which analyze the entire set of genes within a group of related organisms, provide insight into the distribution of specific gene clusters like the one for this compound biosynthesis. Analysis of the Geobacillus pan-genome reveals a core set of conserved genes present in all strains, as well as a flexible or accessory genome that varies between strains and contributes to their ecological adaptability. frontiersin.org
The biosynthetic gene locus for this compound is part of this flexible genome. The complete locus contains ten genes, including geoA1, which codes for the bacteriocin precursor peptide. researchgate.net A comparative genomic screen identified a complete this compound locus in a member of the sister genus, Parageobacillus thermantarcticus DSM 9572. researchgate.net The predicted GeoA1 bacteriocin peptide from this strain showed a 92.9% average amino acid identity to that of G. thermodenitrificans NG80-2, indicating a high degree of conservation across these genera. researchgate.net The presence of this locus in both Geobacillus and Parageobacillus suggests that the genetic blueprint for this compound production may be disseminated through horizontal gene transfer, a key factor in the evolution of the Geobacillus genus. frontiersin.org
Data Tables
Table 1: Characteristics of Representative this compound Producing Strains
| Strain | Species | Isolation Niche | Geographic Origin | Reference |
|---|---|---|---|---|
| NG80-2 | Geobacillus thermodenitrificans | Deep-subsurface oil reservoir | Dagang Oilfield, China | pnas.orgnih.gov |
| DSM 465 | Geobacillus thermodenitrificans | Sugar beet juice | Austria | dsmz.de |
| OH5-2 | Geobacillus thermodenitrificans | Not Specified | Not Specified | nih.gov |
| M10EXG | Geobacillus sp. | Not Specified | Not Specified | nih.gov |
Table 2: Genes in the this compound Biosynthetic Locus
| Gene | Proposed Function | Reference |
|---|---|---|
| geoA1 | Precursor peptide | researchgate.netresearchgate.net |
| geoB | Dehydratase | researchgate.net |
| geoC | Cyclase | researchgate.net |
| geoT | Transporter/Protease | researchgate.net |
| geoI | Immunity protein | researchgate.net |
| geoF, geoE, geoG | Immunity proteins (ABC transporter) | researchgate.net |
| geoR, geoK | Regulatory proteins (two-component system) | researchgate.net |
Compound Names Mentioned
this compound
Nisin
Geobacillin II
Biosynthesis and Genetic Determinants of Geobacillin I
Ribosomal Synthesis and Post-Translational Modification Pathways
Geobacillin I is a class I lantibiotic, a group of ribosomally synthesized and post-translationally modified peptides (RiPPs) nih.govnih.gov. Its biosynthesis begins with the ribosomal synthesis of a precursor peptide, which then undergoes a series of enzymatic modifications to yield the mature, biologically active molecule nih.govnih.gov. This intricate process involves the dehydration of specific amino acid residues and the subsequent formation of characteristic thioether bridges, which define its structure and function nih.govpnas.orgresearchgate.net.
Precursor Peptide (LanA) Processing: Leader and Core Peptides
The initial product of ribosomal synthesis is a precursor peptide known as GeoAI, encoded by the geoAI gene nih.govnih.gov. This precursor is composed of two distinct domains: an N-terminal leader peptide and a C-terminal core peptide nih.gov. The leader peptide acts as a recognition signal, guiding the precursor through the subsequent modification steps by interacting with the biosynthetic enzymes nih.gov. It ensures that only the core peptide undergoes the necessary post-translational modifications nih.gov.
The core peptide is the section that will become the mature this compound molecule nih.gov. In its unmodified state, it is a linear sequence of amino acids. Following the extensive modification process, the leader peptide is proteolytically cleaved and removed to release the mature, active this compound nih.gov. In heterologous expression systems, a trypsin cleavage site has been engineered into the precursor peptide to facilitate this final activation step nih.gov.
Enzymatic Machinery for Dehydration (LanB) and Cyclization (LanC/LanM)
As a class I lantibiotic, the post-translational modifications of this compound are carried out by two separate, dedicated enzymes nih.govnih.gov.
Dehydration (LanB): The first modification step is the dehydration of specific serine and threonine residues within the core peptide. This reaction is catalyzed by the lanthipeptide dehydratase, GeoB (a LanB-type enzyme) nih.govnih.govresearchgate.net. The GeoB enzyme converts serine residues to dehydroalanine (B155165) (Dha) and threonine residues to dehydrobutyrine (Dhb) nih.govnih.gov. This enzymatic step is crucial as it creates the electrophilic centers necessary for the subsequent cyclization reactions nih.gov.
Cyclization (LanC): Following dehydration, the lanthipeptide cyclase, GeoC (a LanC-type enzyme), catalyzes the formation of thioether bridges nih.govnih.govresearchgate.net. This enzyme facilitates an intramolecular Michael-type addition, where the thiol groups of cysteine residues within the core peptide attack the newly formed dehydroamino acids nih.govpnas.orgnih.gov. This process is distinct from that of class II lantibiotics, where a single bifunctional enzyme, designated LanM, is responsible for both the dehydration and cyclization reactions nih.govresearchgate.net.
Formation of Thioether Bridges (Lanthionine and Methyllanthionine)
The sequential action of the GeoB dehydratase and GeoC cyclase results in the formation of stable thioether cross-links nih.govnih.gov. These cross-links are the defining structural feature of lantibiotics.
Lanthionine (B1674491) (Lan): Formed when the thiol group of a cysteine residue adds to a dehydroalanine residue nih.gov.
Methyllanthionine (MeLan): Formed when the thiol group of a cysteine residue adds to a dehydrobutyrine residue nih.gov.
These thioether bridges create a complex, polycyclic structure. Extensive NMR characterization has shown that mature this compound possesses seven of these thioether cross-links nih.govresearchgate.netscilit.com. This is a notable feature, as it contains two more cross-links than nisin, one of the most well-studied lantibiotics nih.govresearchgate.net. In total, 16 out of the 33 residues in the core peptide of this compound are post-translationally modified nih.gov.
Organization and Analysis of the this compound Biosynthetic Gene Cluster (BGC)
The production of this compound is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC) on the genome of the thermophilic bacterium Geobacillus thermodenitrificans NG80-2 nih.govscilit.com. Analysis of this BGC provides critical insights into the synthesis, transport, regulation, and self-immunity related to the compound.
Identification of Genes Encoding Modifying Enzymes, Transporters, and Regulatory Proteins
The this compound gene cluster comprises ten genes that encode all the necessary machinery for its production and function researchgate.netresearchgate.net. The key genes identified within this locus are organized sequentially and include:
| Gene | Encoded Protein | Function |
| geoAI | GeoAI | Precursor peptide (LanA) containing the leader and core peptide sequences nih.govresearchgate.net. |
| geoB | GeoB | Lanthipeptide dehydratase (LanB) responsible for converting Ser/Thr to Dha/Dhb nih.govresearchgate.net. |
| geoC | GeoC | Lanthipeptide cyclase (LanC) that catalyzes the formation of thioether bridges nih.govresearchgate.net. |
| geoT | GeoT | An ATP-binding cassette (ABC) transporter (LanT) involved in exporting the modified peptide nih.govfrontiersin.org. |
| geoR | GeoR | A response regulator protein (LanR), part of a two-component regulatory system nih.govnih.gov. |
| geoK | GeoK | A sensor histidine kinase (LanK), which works with GeoR to regulate biosynthesis nih.govnih.gov. |
| geoI, geoF, geoG, geoE | GeoI, GeoF, GeoG, GeoE | Immunity proteins (LanI, LanF, LanG, LanE) that protect the producing cell from its own antimicrobial peptide nih.gov. |
This comprehensive genetic blueprint ensures the coordinated expression of modification enzymes, transport machinery, regulatory elements, and protective immunity proteins essential for the successful biosynthesis of this compound nih.gov.
Comparative Genomics of this compound BGC with Other Lanthipeptide Systems
Comparative genomic analysis reveals that the this compound BGC shares a conserved architecture with other class I lantibiotic systems, particularly that of nisin nih.govfrontiersin.org. The general organization, which includes genes for a precursor peptide (LanA), modification enzymes (LanB, LanC), a transporter (LanT), and regulatory proteins (LanR, LanK), is a hallmark of this class of bacteriocins frontiersin.org.
Despite the organizational similarity, there are key differences that distinguish this compound. Sequence alignments of the core peptide show that this compound is a nisin analog but features two additional cysteine residues that are not present in nisin nih.govpnas.orgresearchgate.net. These extra cysteines are involved in the formation of the two additional thioether rings, resulting in a total of seven rings compared to nisin's five nih.gov. This increased number of cross-links is the most found in any lantibiotic to date and contributes to its enhanced stability at neutral to alkaline pH and at high temperatures compared to nisin A nih.gov.
Genomic screening has also identified complete this compound loci in other bacterial species. For instance, a nearly identical gene cluster was found in Parageobacillus thermantarcticus DSM 9572, showing a high degree of amino acid identity across the ten encoded proteins, suggesting the dissemination of this BGC among thermophilic bacteria researchgate.net.
| Feature | This compound | Nisin A |
| Lantibiotic Class | Class I | Class I |
| Precursor Peptide Gene | geoAI | nisA |
| Number of Thioether Rings | 7 | 5 |
| Dehydratase Enzyme | GeoB (LanB) | NisB (LanB) |
| Cyclase Enzyme | GeoC (LanC) | NisC (LanC) |
| Transporter | GeoT (LanT) | NisT (LanT) |
| Regulatory System | GeoR/GeoK (LanR/LanK) | NisR/NisK (LanR/LanK) |
Heterologous Expression Systems for this compound Production
The production of this compound, a potent class I lantibiotic, has been successfully achieved outside of its native producer, Geobacillus thermodenitrificans, through the use of heterologous expression systems. This approach involves transferring the genetic blueprint for this compound biosynthesis into a more tractable surrogate host. The bacterium Escherichia coli (E. coli) has been utilized as the primary host for this purpose, enabling detailed characterization and production of this nisin analog. rsc.org The biosynthetic gene cluster responsible for this compound production contains all the necessary components for its synthesis, including the precursor peptide gene (geoAI), modification enzymes (encoded by geoB and geoC), a transporter (geoT), and regulatory and immunity proteins (geoR, geoK, geoI, geoG, geoE, geoF). rsc.org By transferring this entire machinery into E. coli, researchers can effectively turn the surrogate host into a microbial factory for this compound.
Optimization of Recombinant Expression in Surrogate Hosts (e.g., Escherichia coli)
While the successful expression of this compound in E. coli has been demonstrated, optimizing the production yield is a critical step for both research and potential commercial applications. rsc.org This optimization involves fine-tuning a variety of genetic and environmental factors to maximize the output of the fully modified, active lantibiotic. Although specific optimization data for this compound is not extensively detailed, established strategies for enhancing the heterologous production of similar lantibiotics in E. coli provide a clear framework for this process.
Key optimization strategies focus on several areas:
Host Strain Selection: The choice of the E. coli strain is fundamental. Strains such as E. coli BL21(DE3) are frequently used because they are engineered for high-level protein production and contain the T7 RNA polymerase necessary for driving expression from common vectors like the pET series. acs.orgbiolink.com
Expression Vector and Promoter Systems: The selection of an appropriate expression vector is crucial for controlling the timing and level of gene expression. Strong, inducible promoters, such as the T7 promoter, are often employed to allow for initial cell growth before initiating the production of the potentially burdensome bacteriocin (B1578144). biolink.com
Codon Optimization and Gene Synthesis: The genetic code can have biases that differ between organisms. Optimizing the codon usage of the this compound gene cluster to match that of E. coli can prevent translational bottlenecks and enhance protein synthesis.
Co-expression of Helper Proteins: A significant challenge in producing lantibiotics like this compound in E. coli is ensuring the efficiency of post-translational modifications. The dehydratase enzyme (LanB) may not function optimally in a foreign host. One advanced strategy to overcome this is the co-expression of specific helper proteins from the native producer, such as aminoacyl-tRNA synthetases (e.g., GluRS) and their corresponding tRNAs, which can improve the dehydration process. rsc.org
Mitigation of Byproduct Formation: During heterologous expression in E. coli, unwanted side reactions can occur, such as the addition of glutathione to the modified peptide, which inactivates the molecule. rsc.org Developing strategies to either prevent this reaction or remove the adduct post-production is another key aspect of optimization. rsc.org
The following table summarizes common strategies employed to optimize the heterologous production of lantibiotics in E. coli, which are applicable to this compound.
| Optimization Parameter | Strategy | Rationale |
| Host Strain | Use of engineered strains like E. coli BL21(DE3). | Designed for high-level, controlled recombinant protein expression. |
| Expression Vector | Utilization of high-expression vectors (e.g., pET series) with strong, inducible promoters (e.g., T7). | Allows for robust and tightly regulated expression, separating the cell growth phase from the production phase. |
| Genetic Elements | Co-expression of native producer genes (e.g., tRNA synthetases). | Enhances the efficiency of essential post-translational modifications that may be inefficient in the surrogate host. rsc.org |
| Culture Medium | Optimization of carbon, nitrogen, and mineral sources. | Provides the necessary building blocks and energy for both cell growth and product synthesis. nih.gov |
| Physical Conditions | Control of temperature, pH, and aeration. | Maintains optimal physiological conditions for the host to maximize growth and protein production. nih.gov |
| Fermentation Strategy | Implementation of fed-batch cultivation. | Achieves high cell densities, leading to higher volumetric yields of the target product. acs.org |
Advantages of Heterologous Production for Research and Scale-Up
The use of surrogate hosts like E. coli for producing this compound offers significant advantages over relying on its native producer, G. thermodenitrificans. These benefits span from initial laboratory research to large-scale industrial production.
Facilitated Research and Characterization: One of the most immediate benefits is the simplification of research. Many native bacteriocin producers are fastidious, slow-growing, or not amenable to genetic manipulation. E. coli, by contrast, is a well-characterized model organism with rapid growth on inexpensive media and a vast toolkit for genetic engineering. nih.gov The initial characterization of this compound, including the determination of its unique structure with seven thioether cross-links and its enhanced stability compared to nisin, was made possible through its heterologous expression in E. coli. rsc.org
Overcoming Low Native Yields: Native producers often synthesize bacteriocins at low concentrations, which can be a major bottleneck for purification and study. Heterologous systems can be optimized to achieve significantly higher yields. For instance, the production of the lantibiotic nisin in E. coli has been reported at yields of 24 mg per liter of culture, demonstrating the potential for high-level production. nih.govnih.gov
Simplified Purification: E. coli lacks the extensive array of extracellular proteases that are common in some native hosts, such as Bacillus species. acs.org This reduces the risk of the target peptide being degraded after it is produced, simplifying downstream purification processes and improving the yield of the intact, active compound.
Pathway and Protein Engineering: Heterologous hosts are ideal platforms for bioengineering. The genetic tractability of E. coli allows for easy site-directed mutagenesis of the precursor peptide gene (geoAI) to create novel this compound variants with potentially enhanced properties, such as altered antimicrobial spectrum or improved stability. acs.orgnih.gov
Scalability for Commercial Production: For any bacteriocin to be commercially viable, it must be produced in large quantities at a low cost. The fermentation industry has decades of experience in scaling up E. coli production processes to industrial levels. acs.org Leveraging this established infrastructure makes the path to large-scale production of this compound more straightforward and economically feasible compared to developing a new process for its native thermophilic host. nih.gov
Structural Characterization and Elucidation of Geobacillin I
Advanced Spectroscopic and Chromatographic Techniques for Structural Analysis
The structural elucidation of Geobacillin I relied on a combination of high-resolution spectroscopic and spectrometric techniques. These methods provided complementary data necessary to piece together the peptide's complex three-dimensional structure, from its amino acid sequence to its unique ring pattern.
Extensive Nuclear Magnetic Resonance (NMR) spectroscopy was the primary and indispensable tool for determining the complete ring topology of this compound. pnas.orgnih.gov Due to the presence of overlapping rings, which complicates analysis by other means, two-dimensional NMR experiments were crucial. nih.gov Specifically, Nuclear Overhauser Effect (NOE) correlations were used to establish the spatial proximity between protons, which allowed for the definitive assignment of thioether connectivities. researchgate.net This comprehensive NMR analysis successfully mapped six of the seven lanthionine (B1674491) and methyllanthionine residues. nih.gov The final thioether bridge, the F ring, was assigned by deduction, as it was the only remaining possibility after the other six rings were confirmed. nih.gov
| Technique | Application to this compound | Key Findings |
| 2D NMR Spectroscopy (e.g., NOESY, TOCSY) | Determination of the complete ring structure and thioether bridge connections. pnas.orgnih.gov | Successfully established the connectivities for seven distinct thioether cross-links, revealing a complex, overlapping ring topology. nih.govresearchgate.netresearchgate.net |
While tandem mass spectrometry (MS/MS) is a powerful technique frequently used to determine the ring topology of lanthionine-containing peptides, it was not suitable for the complete structural determination of this compound. nih.gov The presence of overlapping rings in the this compound structure complicates the fragmentation patterns, making unambiguous assignment of the cross-links via MS/MS alone unfeasible. nih.gov This technique was, however, successfully used to determine the ring pattern of the related, non-overlapping compound Geobacillin II, which is also produced by Geobacillus thermodenitrificans. pnas.orgnih.gov
Circular Dichroism (CD) spectroscopy is a widely utilized method for analyzing the secondary structure of proteins and peptides. By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy provides information on the proportions of alpha-helices, beta-sheets, and random coil structures within a molecule. nih.govnih.govresearchgate.net While this technique is standard for assessing the folding of peptides like this compound, specific CD spectral data detailing its secondary structure composition were not available in the reviewed literature.
Defining the Unique Thioether Cross-Linking and Ring Topology of this compound
This compound possesses a structure that is both analogous to and distinct from other well-known lantibiotics, particularly nisin. Its uniqueness lies in the number and arrangement of its thioether bridges and the specific architecture of its C-terminal region.
This compound is distinguished by its high degree of post-translational modification, featuring a total of seven thioether cross-links. pnas.orgresearchgate.netnih.gov This is two more than the five found in nisin and represents the highest number of cross-links found in any known lantibiotic to date. pnas.orgresearchgate.net These bridges are formed by lanthionine (Lan) and methyllanthionine (MeLan) residues, which create the characteristic ring structures of the peptide. The molecule also contains one dehydroalanine (B155165) (Dha) and one dehydrobutyrine (Dhb) residue. nih.gov
Key structural differences compared to nisin include:
Ring C: This ring is smaller in this compound, being reduced in size by one amino acid. nih.gov
Inter-ring Linker: The peptide region between rings C and D is shorter by two amino acids. nih.gov
Ring E: In this compound, ring E is a lanthionine ring, whereas in nisin it is a methyllanthionine ring. nih.gov
Additional C-Terminal Cross-Links: this compound features two additional thioether bridges at its C-terminus, which are not present in nisin. nih.gov
| Feature | This compound | Nisin A |
| Total Thioether Cross-Links | 7 pnas.orgresearchgate.net | 5 pnas.orgresearchgate.net |
| Ring C Size | Smaller (by one amino acid) nih.gov | Larger nih.gov |
| Ring C-D Linker | Shorter (by two amino acids) nih.gov | Longer nih.gov |
| Ring E Type | Lanthionine nih.gov | Methyllanthionine nih.gov |
| C-Terminal Structure | Contains two additional thioether bridges. nih.gov | Lacks the two additional bridges. nih.gov |
Conformational Analysis and Structural Homologies
Computational Modeling and Prediction of Three-Dimensional Structure
The determination of the three-dimensional (3D) structure of this compound, a peptide antimicrobial, is achievable through computational modeling, a field that provides powerful tools for structural bioinformatics. Given that this compound is a known analog of the well-characterized lantibiotic nisin, homology modeling stands out as a primary and effective method for predicting its structure nih.gov. This approach leverages the experimentally determined 3D structure of a related protein (the "template") to build a model of the target sequence. For this compound, the known structures of nisin variants, such as nisin A, serve as high-quality templates nih.gov.
The process of homology modeling typically begins with sequence alignment to match the amino acid sequence of this compound with that of the nisin template. Subsequently, specialized software, such as SWISS-MODEL, constructs a 3D model of the target peptide nih.gov. The initial model is then subjected to energy minimization to resolve any steric clashes and to arrive at a more stable conformation.
Following the model generation, a critical step is validation, which assesses the quality and accuracy of the predicted structure. A suite of bioinformatics tools is employed for this purpose:
PROCHECK is used to analyze the stereochemical quality of the protein structure, evaluating factors like bond lengths, bond angles, and dihedral angles through the generation of a Ramachandran plot nih.gov.
Verify3D determines the compatibility of the 3D structure with its own amino acid sequence by assigning a structural class based on its location and environment and comparing it to known structures nih.gov.
For further refinement and to understand the peptide's behavior in a physiological environment, molecular dynamics (MD) simulations can be performed. MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the conformational flexibility and stability of the peptide tbzmed.ac.ir. While powerful, these de novo methods are computationally intensive tbzmed.ac.ir. The combination of homology modeling with these validation and refinement techniques provides a reliable prediction of the 3D conformation of this compound.
| Molecular Dynamics (MD) | Simulates the physical movements of atoms to analyze conformational stability and flexibility. | tbzmed.ac.ir |
Comparison of this compound Helical Bundles with Other Leaderless Bacteriocins
While this compound is classified as a lantibiotic (Class I bacteriocin) due to its post-translationally modified structure containing lanthionine rings, its secondary structural elements can be compared with those of leaderless bacteriocins (a distinct class). Many leaderless bacteriocins, such as Geobacillin 6, Lacticin Q, and Aureocin A53, are characterized by a compact, globular structure composed of four to five α-helices arranged in a helical bundle asm.orgresearchgate.netnih.govnih.gov. This conformation, often referred to as a saposin-like fold, is stabilized primarily by non-covalent hydrophobic interactions between the amphipathic helices, which pack together to form a hydrophobic core nih.govmdpi.com.
In contrast, the structure of this compound, inferred from its close homology to nisin, is fundamentally different in its organization and stabilization. Nisin's structure is more elongated and is defined by five characteristic thioether rings (A, B, C, D, E) formed by lanthionine and β-methyllanthionine bridges nih.govnih.gov. These rings impose significant conformational constraints. The structure is organized into two main domains: an N-terminal region containing rings A and B, and a C-terminal region containing rings C, D, and E nih.govresearchgate.net. These domains are connected by a flexible hinge region, which imparts a degree of mobility to the molecule nih.govresearchgate.net. While regions within the nisin structure adopt helical turns, it does not form a simple, globular helical bundle like that seen in many leaderless bacteriocins nih.gov.
| Example(s) | Nisin A, Nisin S | Lacticin Q, Aureocin A53, Geobacillin 6 asm.orgnih.gov |
Molecular and Cellular Mechanism of Action of Geobacillin I
Interaction with Lipid II as a Primary Target
The primary cellular target for Geobacillin I is Lipid II, an essential membrane-anchored precursor molecule required for the biosynthesis of the bacterial cell wall. nih.govwikipedia.org By binding to Lipid II, this compound initiates a cascade of events that ultimately leads to bacterial cell death. This interaction effectively sequesters Lipid II, preventing its use in the construction of the protective peptidoglycan layer. nih.govnih.gov The N-terminal A and B rings of this compound are structurally very similar to the corresponding rings in nisin, which are known to be critical for Lipid II binding. nih.gov
This compound specifically recognizes and binds to the pyrophosphate moiety of Lipid II. nih.govnih.gov This interaction is analogous to that of nisin, which utilizes its N-terminal region to form a binding pocket for the pyrophosphate group of Lipid II. nih.govpnas.orgresearchgate.net This high-affinity binding is a crucial first step in the compound's mechanism, anchoring it to the bacterial membrane at the site of cell wall synthesis. The specificity for the pyrophosphate group is significant, as this part of the Lipid II molecule is highly conserved among bacteria, making the development of resistance more challenging. nih.gov
Following its binding to Lipid II, this compound effectively inhibits the transglycosylation step of peptidoglycan synthesis. nih.gov This process involves the polymerization of the N-acetylglucosamine and N-acetylmuramic acid units from Lipid II into the growing peptidoglycan chain. nih.govnih.gov By sequestering Lipid II, this compound prevents it from being utilized as a substrate by penicillin-binding proteins (PBPs), such as PBP1b, which catalyze this essential polymerization reaction. nih.gov Experimental data demonstrates that this compound inhibits the PBP1b-catalyzed formation of peptidoglycan with a half-maximal inhibitory concentration (IC50) that is comparable to that of nisin, highlighting its efficacy in disrupting cell wall construction. nih.gov
| Compound | IC₅₀ (μM) | Reference |
|---|---|---|
| This compound | 4.6 ± 0.8 | nih.gov |
| Nisin | 2.9 ± 0.6 | nih.gov |
Membrane Permeabilization and Pore Formation
In addition to inhibiting cell wall synthesis, the complex formed between this compound and Lipid II plays a direct role in compromising the integrity of the bacterial cytoplasmic membrane. nih.govmdpi.com This second mechanism involves the formation of pores that disrupt essential cellular functions, leading to rapid cell death. nih.govpnas.org
A direct consequence of this compound's interaction with the bacterial membrane is the induction of membrane depolarization. nih.gov This dissipation of the membrane potential is a key indicator of membrane permeabilization. frontiersin.orgnih.gov Studies using membrane potential-sensitive dyes, such as 3,3′-diethyloxacarbocyanine iodide (DiOC2), have shown that incubating susceptible bacteria like Bacillus subtilis with this compound leads to a significant change in membrane polarization. nih.gov The loss of membrane potential disrupts crucial cellular processes that rely on the proton motive force, such as ATP synthesis and nutrient transport, contributing significantly to the bactericidal effect of the compound. nih.govnih.gov
The formation of pores in the bacterial membrane is initiated by the this compound-Lipid II complex. nih.govpnas.org While specific structural models for this compound-induced pores are not yet fully elucidated, the mechanism is believed to be highly similar to that proposed for nisin. nih.gov In the nisin model, the initial binding to Lipid II acts as a docking event, which then facilitates the insertion of the lantibiotic's C-terminal region into the membrane. researchgate.net Multiple nisin-Lipid II complexes then aggregate to form a stable, pore-like structure. pnas.orgresearchgate.net It is proposed that these pores consist of a stoichiometry of eight nisin molecules and four Lipid II molecules. researchgate.netresearchgate.net Given the structural and functional similarities, it is hypothesized that this compound forms analogous proteolipidic or toroidal pores, where the channel is lined by both the peptide and the lipid head groups of the membrane, allowing the leakage of ions and small cytoplasmic components. nih.govmdpi.com
Distinctions in Mechanism of Action Compared to Other Lantibiotics (e.g., Nisin)
While the fundamental dual-action mechanism of this compound is analogous to that of nisin, there are notable structural and functional distinctions. nih.gov this compound possesses a different C-terminal structure, featuring two additional thioether bridges compared to nisin. nih.govnih.gov Other structural variations include a smaller ring C (reduced by one amino acid), a shorter linker region between rings C and D, and a lanthionine (B1674491) ring E instead of nisin's methyllanthionine ring. nih.gov
| Feature | This compound | Nisin | Reference |
|---|---|---|---|
| Primary Target | Lipid II | Lipid II | nih.gov |
| Binding Site | Pyrophosphate moiety of Lipid II | Pyrophosphate moiety of Lipid II | nih.govnih.gov |
| Mechanism | Inhibition of transglycosylation and pore formation | Inhibition of transglycosylation and pore formation | nih.gov |
| C-Terminal Structure | Contains two additional thioether bridges | Standard lantibiotic structure | nih.govnih.gov |
| Stability | Higher stability at pH 7 and 8 | Limited stability at pH 7 | nih.govnih.govmdpi.com |
| Relative Activity | More active against Streptococcus dysgalactiae | More active against MRSA and Bacillus subtilis | nih.govpnas.org |
Influence of C-Terminal Structural Variations on Pore Formation
The C-terminal region of this compound possesses unique structural features that distinguish it from nisin and are critical for its pore-forming activity. Compared to nisin, this compound has a smaller ring C, a lanthionine ring E (as opposed to nisin's methyllanthionine ring), and two additional thioether bridges at its C-terminus. nih.gov It was initially hypothesized that this compound might not form pores effectively due to its structural dissimilarities with nisin, particularly its shorter linker peptide between rings C and D. nih.gov However, experimental evidence has demonstrated that this compound does indeed form pores in the membranes of Gram-positive bacteria. nih.gov
| Structural Feature | This compound | Nisin | Impact on Pore Formation |
|---|---|---|---|
| Ring C Size | Smaller | Larger | Despite these significant C-terminal differences, this compound effectively forms pores, suggesting alternative structural requirements for pore formation compared to nisin. nih.gov |
| Ring E Composition | Lanthionine | Methyllanthionine | |
| Additional Thioether Bridges | Two additional bridges at the C-terminus | Fewer C-terminal thioether bridges | |
| Dha5F/L6I Mutation | Similar MIC values to wild-type | Not applicable | This specific C-terminal mutation did not significantly alter the overall antimicrobial activity. nih.gov |
Impact of Linker Peptide Length on Activity
A defining structural feature of this compound is the remarkably short linker peptide connecting its C and D rings, which consists of only a single amino acid. nih.gov This is a significant deviation from nisin, which has a three-amino-acid linker that is considered essential for its pore-forming activity. nih.gov In nisin, mutations that shorten this linker, such as the ΔN20ΔM21 mutant, have been shown to abolish its ability to form pores. nih.gov
Contrary to expectations based on nisin studies, this compound demonstrates potent pore-forming capabilities despite its single-amino-acid linker. nih.gov This suggests that the detailed mechanism of pore formation by this compound differs from that of nisin. nih.gov To further investigate the role of this linker, a mutant was created where the amino acid residues NVA were introduced into this region. This modification, which lengthens the linker, was found to greatly reduce the formation of pores in the bacterial cell membrane. nih.gov This finding underscores the critical role of the linker's length and composition in the pore-forming efficiency of this compound and highlights that the structural requirements for its activity are distinct from those of nisin.
| This compound Variant | Linker Peptide Composition (between Rings C and D) | Effect on Pore Formation |
|---|---|---|
| Wild-Type | Single amino acid | Efficient pore formation observed. nih.gov |
| NVA Insertion Mutant | Introduction of NVA residues (lengthened linker) | Greatly reduced pore formation. nih.gov |
Antimicrobial Activity Spectrum and Comparative Efficacy
Spectrum of Inhibition Against Gram-Positive Bacterial Strains
Geobacillin I exhibits a broad spectrum of activity against various Gram-positive bacteria. pnas.orgnih.gov While it shows no activity against Gram-negative bacteria such as Escherichia coli, its efficacy against numerous Gram-positive strains makes it a compound of significant interest. pnas.orgnih.gov
Efficacy Against Key Bacillus Species and Other Pathogens
The antimicrobial activity of this compound extends to several Bacillus species. Notably, it is active against Bacillus subtilis and the pathogenic Bacillus anthracis. pnas.orgnih.gov However, its activity against Bacillus subtilis ATCC 6633 has been observed to be fivefold lower than that of nisin. pnas.orgnih.gov In contrast, a related compound, geobacillin II, which is also produced by Geobacillus thermodenitrificans NG80-2, demonstrates a narrower spectrum of activity, exclusively inhibiting Bacillus strains. nih.govnih.gov
Activity Against Specific Clinically Relevant Strains (e.g., Streptococcus dysgalactiae, Vancomycin-Resistant Enterococci, Methicillin-Resistant Staphylococcus aureus)
This compound has shown potent activity against several clinically significant pathogens. pnas.orgnih.gov It is notably threefold more active than nisin against Streptococcus dysgalactiae ATCC 27957, a causative agent of bovine mastitis. pnas.orgnih.gov Furthermore, this compound displays comparable activity to nisin against vancomycin-resistant enterococci (VRE). pnas.orgnih.gov Its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) is present, though it is reported to be fivefold lower than that of nisin. pnas.orgnih.gov
Comparative Bioactivity with Nisin and Other Lantibiotics
The bioactivity of this compound is often compared to nisin, a widely studied and commercially used lantibiotic. While their antimicrobial spectra are generally similar, there are key differences in their potency against specific strains and their stability under various conditions. pnas.orgnih.govresearchgate.net
Relative Potency and Inhibitory Concentrations Against Indicator Organisms
The relative potency of this compound varies depending on the target organism. As mentioned, it is significantly more potent than nisin against Streptococcus dysgalactiae. pnas.orgnih.gov Conversely, its activity against Lactococcus lactis HP is approximately sevenfold lower than that of nisin. pnas.org Against Bacillus subtilis ATCC 6633, this compound exhibits a four-fold higher minimal inhibitory concentration (MIC) compared to nisin. nih.gov The inhibitory concentrations (IC50) further highlight these differences, as detailed in the table below.
| Indicator Organism | This compound IC50 (μM) | Nisin IC50 (μM) | Relative Activity (this compound vs. Nisin) |
|---|---|---|---|
| Streptococcus dysgalactiae ATCC 27957 | Data not available | Data not available | 3-fold higher |
| Vancomycin-Resistant Enterococci | Data not available | Data not available | Similar |
| Bacillus anthracis Sterne 7702 | Data not available | Data not available | Similar |
| Methicillin-Resistant Staphylococcus aureus | Data not available | Data not available | 5-fold lower |
| Bacillus subtilis ATCC 6633 | Data not available | Data not available | 5-fold lower |
| Lactococcus lactis HP | Data not available | Data not available | 7-fold lower |
Analysis of Broad-Spectrum vs. Narrow-Spectrum Activity
This compound is considered to have a broad-spectrum activity against Gram-positive bacteria, similar to nisin. jabonline.in This is in contrast to other bacteriocins, such as geobacillin II and geobacillin 26, which exhibit a narrower spectrum of activity, primarily targeting closely related thermophilic bacteria. nih.govnih.gov Broad-spectrum antibiotics are effective against a wide range of bacteria, whereas narrow-spectrum antibiotics target specific bacterial groups. reactgroup.orgwikipedia.org
Thermostability and pH Stability Profiles of this compound
A significant advantage of this compound is its enhanced stability compared to nisin, particularly at neutral to alkaline pH and elevated temperatures. pnas.orgnih.govmdpi.com This increased stability is attributed to its greater number of thioether cross-links, which provide a more rigid structure. pnas.orgnih.gov this compound has been shown to be more stable than nisin at pH 7 and 8, and at temperatures of 37°C and 60°C. pnas.orgnih.govmdpi.com This superior stability makes this compound a promising candidate for applications where nisin's effectiveness is limited by its instability. pnas.orgtandfonline.com
Retention of Activity at Elevated Temperatures
This compound, a lantibiotic produced by the thermophilic bacterium Geobacillus thermodenitrificans, demonstrates significant thermal stability. pnas.orgnih.gov Its ability to retain antimicrobial function at high temperatures is a notable characteristic, especially when compared to the well-known bacteriocin (B1578144), nisin A. pnas.org This enhanced stability is anticipated, given that this compound is isolated from a thermophilic organism and possesses a more extensively cross-linked structure with seven thioether bridges, two more than nisin. pnas.org
Research findings consistently show that this compound is more stable than nisin A at elevated temperatures, particularly under neutral pH conditions. pnas.orgnih.gov Direct comparative studies have been conducted at temperatures of 37°C and 60°C, where this compound maintains its structural integrity and bioactivity more effectively than nisin. pnas.orgmdpi.comcpu-bioinfor.org This superior stability at high temperatures suggests its potential utility in applications where thermal processing is a factor. nih.gov The structural rigidity conferred by the additional thioether cross-links in this compound is a key factor in this heightened heat resistance. pnas.org
Table 1: Comparative Thermal Stability of this compound
| Temperature | Observation | Reference |
| 37°C | More stable than nisin A, particularly at neutral pH. pnas.orgcpu-bioinfor.org | pnas.orgcpu-bioinfor.org |
| 60°C | Demonstrates greater stability and activity retention compared to nisin A at neutral pH. pnas.orgmdpi.comcpu-bioinfor.orgnih.gov | pnas.orgmdpi.comcpu-bioinfor.orgnih.gov |
Stability Across a Range of pH Conditions
The stability of this compound extends across various pH levels, showing a distinct advantage over nisin, particularly in neutral to alkaline environments. researchgate.net Nisin's application is often limited by its low stability and solubility under neutral and alkaline conditions. researchgate.net In contrast, this compound exhibits enhanced stability at pH 7 and pH 8. pnas.orgnih.govmdpi.comnih.gov
This characteristic is particularly noteworthy because the degradation of nisin at neutral pH is often attributed to the hydrolysis of a dehydroalanine (B155165) residue (Dha5). nih.gov this compound also contains this residue, making its superior stability at neutral pH a surprising and significant feature. nih.gov The compound retains its antimicrobial activity effectively in these conditions, a trait that broadens its potential applicability. mdpi.comnih.gov The robust nature of this compound in these pH ranges, combined with its thermal tolerance, makes it a subject of considerable scientific interest. pnas.orgnih.gov
Table 2: Comparative pH Stability of this compound
| pH Level | Stability Observation | Reference |
| pH 7 (Neutral) | More stable and retains higher activity compared to nisin A. pnas.orgnih.govmdpi.comcpu-bioinfor.orgnih.gov | pnas.orgnih.govmdpi.comcpu-bioinfor.orgnih.gov |
| pH 8 (Slightly Alkaline) | More stable and retains higher activity compared to nisin A. pnas.orgnih.govmdpi.comcpu-bioinfor.orgnih.gov | pnas.orgnih.govmdpi.comcpu-bioinfor.orgnih.gov |
Advanced Research Methodologies and Analytical Approaches
Quantitative Bioactivity Assays (e.g., Minimal Inhibitory Concentration, Spot-on-Lawn Assays)
Quantitative bioactivity assays are fundamental in determining the antimicrobial efficacy of Geobacillin I. The Minimal Inhibitory Concentration (MIC) assay is a key method used to quantify the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. In studies involving this compound, MIC assays have been employed to determine its potency against various bacterial strains. For instance, this compound exhibited a four-fold higher MIC against Bacillus subtilis ATCC 6633 compared to the well-characterized bacteriocin (B1578144), nisin nih.gov.
Another commonly used method for assessing bacteriocin activity is the spot-on-lawn assay. This technique involves spotting a solution containing the bacteriocin onto a lawn of a susceptible indicator bacterium. The formation of a clear zone of inhibition around the spot indicates antimicrobial activity omicsonline.orgresearchgate.netresearchgate.net. This assay provides a qualitative or semi-quantitative measure of the bioactivity of this compound against different target organisms.
Table 1: Comparative Minimal Inhibitory Concentration (MIC) of this compound
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| This compound | Bacillus subtilis ATCC 6633 | Higher than Nisin |
| Nisin | Bacillus subtilis ATCC 6633 | Lower than this compound |
Cellular Assays for Membrane Integrity and Potential (e.g., Fluorescent Dye Assays)
To understand the mechanism of action of this compound, cellular assays that probe for changes in bacterial membrane integrity and potential are employed. Fluorescent dye-based assays are particularly powerful in this regard. The membrane potential-sensitive dye 3,3′-diethyloxacarbocyanine iodide (DiOC2) has been used to investigate the effect of this compound on the membrane polarization of B. subtilis nih.gov. Treatment with this compound leads to a significant decrease in mean fluorescence intensity, indicating membrane depolarization nih.gov.
Furthermore, the uptake of propidium (B1200493) iodide (PI), a fluorescent intercalating agent that is normally excluded by cells with intact membranes, is used to assess membrane permeabilization. An increase in PI uptake signifies compromised membrane integrity. Studies have shown that this compound induces PI uptake in B. subtilis, with a half-maximal inhibitory concentration (IC50) of 0.6 µM, which is only two-fold lower in efficiency compared to nisin (IC50 of 0.3 µM) nih.gov.
Table 2: Cellular Assays for this compound Activity
| Assay Type | Fluorescent Dye | Observation | Implication |
|---|---|---|---|
| Membrane Potential | 3,3′-diethyloxacarbocyanine iodide (DiOC2) | Decrease in mean fluorescence intensity | Membrane depolarization |
| Membrane Integrity | Propidium Iodide (PI) | Increased uptake of PI | Membrane permeabilization |
Enzymatic Inhibition Assays (e.g., Penicillin-Binding Protein 1b Transglycosylation Inhibition)
This compound's mode of action also involves the inhibition of key bacterial enzymes. Specifically, its ability to interfere with peptidoglycan synthesis has been investigated through enzymatic inhibition assays. One such target is Penicillin-Binding Protein 1b (PBP1b), an essential enzyme involved in the transglycosylation step of peptidoglycan formation nih.govpatsnap.com.
In vitro assays have demonstrated that this compound inhibits the PBP1b-catalyzed transglycosylation reaction that utilizes lipid II as a substrate nih.gov. The half-maximal inhibitory concentration (IC50) of this compound for this process was determined to be 4.6 ± 0.8 µM, which is comparable to the IC50 of nisin (2.9 ± 0.6 µM) under the same conditions nih.gov. This indicates that this compound effectively targets a crucial step in bacterial cell wall biosynthesis.
Table 3: Enzymatic Inhibition by this compound
| Enzyme Target | Catalyzed Reaction | IC50 of this compound (µM) |
|---|---|---|
| Penicillin-Binding Protein 1b (PBP1b) | Peptidoglycan transglycosylation | 4.6 ± 0.8 |
Bioinformatic Tools for Genome Mining and Prediction of Biosynthetic Gene Clusters
The discovery and characterization of novel bacteriocins like this compound are increasingly driven by bioinformatic approaches. Genome mining tools are utilized to scan bacterial genomes for potential bacteriocin biosynthetic gene clusters (BGCs) nih.govresearchgate.netresearchgate.net. Software such as BAGEL3 and antiSMASH are instrumental in this process, as they can identify genes encoding precursor peptides, modification enzymes, transporters, and immunity proteins associated with bacteriocin production nih.govresearchgate.netfrontiersin.org.
In silico screening of the Geobacillus genus has successfully identified the gene clusters responsible for the production of this compound and II nih.govfrontiersin.org. These bioinformatic predictions provide a roadmap for the subsequent experimental validation and characterization of the biosynthetic pathway of this compound. The use of "driver genes" in earlier in silico screening methods has evolved to more sophisticated software like BAGEL3, which employs multiple approaches to discover new bacteriocins nih.gov.
Genetic Engineering and Mutagenesis for Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the structure of this compound and its antimicrobial activity is crucial for its potential development as a therapeutic agent. Genetic engineering and mutagenesis techniques are powerful tools for conducting structure-activity relationship (SAR) studies. Although specific SAR studies on this compound are not extensively detailed in the provided context, the principles of these methodologies are well-established.
By introducing specific mutations into the gene encoding the this compound precursor peptide, researchers can produce variants with altered amino acid sequences. These variants can then be expressed, purified, and their bioactivity assessed using the quantitative assays described above. This approach allows for the identification of key amino acid residues and structural motifs that are critical for the antimicrobial potency and spectrum of this compound. Similar protein engineering strategies, including random mutagenesis and structure-guided consensus, have been successfully applied to other enzymes from Geobacillus species to enhance their properties, demonstrating the feasibility of such approaches for studying this compound nih.govnih.govresearchgate.net.
Resistance Mechanisms and Evolutionary Considerations
Bacterial Strategies for Resistance to Lantibiotics
Bacteria have evolved a variety of strategies to counteract the antimicrobial effects of lantibiotics. These mechanisms can be broadly categorized as either general, providing resistance to a wide range of cationic antimicrobial peptides, or specific, targeting a particular lantibiotic.
Mechanisms of Resistance to Lipid II-Targeting Peptides
Lantibiotics that target Lipid II, an essential precursor for bacterial cell wall synthesis, face resistance mechanisms that often involve alterations to the bacterial cell envelope. These modifications can physically shield Lipid II from the lantibiotic or alter the charge of the cell surface to repel the antimicrobial peptide.
One key strategy is the modification of teichoic acids . Wall teichoic acids (WTAs) and lipoteichoic acids (LTAs) are major components of the Gram-positive bacterial cell wall and contribute to its net negative charge. Through a process called D-alanylation, D-alanine residues are incorporated into these polymers, increasing the positive charge of the cell envelope. This increased positive charge electrostatically repels cationic lantibiotics, reducing their ability to reach the cell membrane and interact with Lipid II.
Another mechanism involves alterations in the cell membrane's phospholipid composition . Bacteria can modify their membrane lipids to decrease its net negative charge, thereby reducing the binding of cationic lantibiotics. Additionally, changes in membrane fluidity, influenced by the fatty acid composition, can also impact the effectiveness of membrane-disrupting lantibiotics.
Cell wall thickening is a more general defense mechanism that can also contribute to resistance against Lipid II-targeting peptides. A thicker peptidoglycan layer can act as a physical barrier, hindering the diffusion of lantibiotics to their target at the cell membrane.
Role of Efflux Pumps and Target Modification
Efflux pumps are membrane proteins that actively transport a wide variety of substrates, including antibiotics, out of the bacterial cell. nih.govoup.comberkeley.edufrontiersin.org These pumps can contribute to both intrinsic and acquired resistance. oup.com Overexpression of efflux pumps can reduce the intracellular concentration of a lantibiotic, preventing it from reaching its target, Lipid II, in sufficient quantities to exert its antimicrobial effect. oup.com While high-level resistance is not typically achieved through efflux pumps alone, their overexpression can contribute to a synergistic increase in resistance when combined with other mechanisms like target site mutations. oup.com
Target modification is another effective resistance strategy. In the context of Lipid II-targeting lantibiotics, this would involve enzymatic modification of the Lipid II molecule itself, rendering it unrecognizable to the lantibiotic. nih.gov While mutations in the genes responsible for Lipid II synthesis could theoretically lead to resistance, such alterations are often detrimental to the bacterium due to the essential nature of this precursor in cell wall biosynthesis. Therefore, enzymatic modification of the target is a more common strategy. nih.gov
Observed Resistance Profiles Against Geobacillin I in Laboratory Settings
This compound, a lantibiotic produced by Geobacillus thermodenitrificans, has demonstrated significant antimicrobial activity against a range of Gram-positive bacteria. pnas.orgnih.gov Its mode of action, similar to nisin, involves binding to Lipid II and forming pores in the cell membrane. nih.gov
In laboratory studies, this compound has shown a bioactivity range comparable to that of nisin, a well-characterized and commercially used lantibiotic. pnas.orgnih.gov Notably, this compound exhibited threefold higher activity than nisin against Streptococcus dysgalactiae, a causative agent of bovine mastitis. pnas.org Against other pathogens, such as vancomycin-resistant enterococci and Bacillus anthracis, this compound displayed activity similar to nisin. pnas.org However, it showed fivefold lower activity against methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis. pnas.org
The development of resistance to this compound has been observed as a potential challenge. nih.gov Bacteria can develop resistance to bacteriocins like this compound through spontaneous mutations in their DNA or via horizontal gene transfer. nih.gov It is also believed that bacterial strains can achieve a state of dual resistance to both bacteriocins and conventional antibiotics. nih.gov
| Target Organism | This compound Activity vs. Nisin A |
| Streptococcus dysgalactiae ATCC 27957 | 3x higher |
| Vancomycin-resistant enterococci | Similar |
| Bacillus anthracis Sterne 7702 | Similar |
| Methicillin-resistant Staphylococcus aureus | 5x lower |
| Bacillus subtilis ATCC 6633 | 5x lower |
| Lactococcus lactis HP | 7x lower |
Evolutionary Dynamics of this compound Producers
The genus Geobacillus comprises thermophilic bacteria that are of significant biotechnological interest due to their production of thermostable enzymes. researchgate.netnih.gov The evolutionary dynamics of these organisms, including their ability to acquire and diversify genes for antimicrobial production, are shaped by their environment and interactions with other microorganisms.
Geobacillus species are known to diversify their genomes through horizontal gene transfer, inductive mutations, and the activity of transposable elements, particularly in response to environmental stressors. researchgate.net This genomic plasticity allows for the rapid evolution of new traits, including the production of novel antimicrobial compounds.
Horizontal Gene Transfer (HGT) and Acquisition of Lantibiotic Biosynthesis Genes
Horizontal gene transfer (HGT) is a major driver of bacterial evolution, allowing for the rapid acquisition of new genetic material, including entire biosynthetic gene clusters (BGCs) for secondary metabolites like lantibiotics. biorxiv.orguniversiteitleiden.nlnih.gov The genes responsible for the biosynthesis of this compound and II in Geobacillus thermodenitrificans are organized in gene clusters. researchgate.net The acquisition of such BGCs through HGT can confer a significant competitive advantage to the recipient bacterium by enabling it to produce antimicrobial compounds that inhibit the growth of competing microbes. nih.gov
The chromosomal organization of Geobacillus species appears to constrain the integration of horizontally transferred genes. biorxiv.org Studies have identified specific "hotspots" in the Geobacillus chromosome that are more permissive to HGT, while other regions, such as the area around the origin of replication, are more restrictive. biorxiv.org This suggests that the acquisition and integration of lantibiotic BGCs are not random events but are influenced by the existing genomic architecture.
Co-evolution of this compound and Host Immunity Mechanisms
The production of antimicrobial compounds like this compound by bacteria is part of a complex ecological interplay with other organisms, including potential hosts. The continuous exposure of a host's immune system to a bacterium and its metabolic products can lead to a co-evolutionary arms race.
While direct studies on the co-evolution of this compound and host immunity are lacking, general principles of host-microbe interactions provide a framework for understanding this dynamic. A host's immune system can evolve to recognize and neutralize bacterial products, including antimicrobial peptides. frontiersin.org In response, the bacteria may evolve modifications to their antimicrobial compounds to evade host immune surveillance or alter their production levels.
Furthermore, the gut microbiota can influence the development and function of the host's humoral immune system. frontiersin.org The presence of bacteriocin-producing bacteria like Geobacillus species could shape the composition of the gut microbiota, which in turn modulates the host's immune responses. This intricate relationship suggests a complex co-evolutionary dynamic where this compound may not only act as a weapon against competing bacteria but also as a factor that influences the host's immune landscape.
Potential Biotechnological and Industrial Applications Non Clinical
Conceptual Applications in Food Preservation and Biocontrol
Geobacillin I has been identified as a promising candidate for food preservation, largely due to its nature as a bacteriocin (B1578144). mdpi.comitjfs.com Bacteriocins are ribosomally synthesized antimicrobial peptides that can inhibit the growth of other bacteria, often those closely related to the producer. researchgate.net The application of bacteriocins as biopreservatives is an attractive alternative to chemical preservatives, driven by consumer demand for natural and minimally processed foods. researchgate.netnih.gov
This compound is an analog of nisin, a well-established food preservative used for over four decades to combat food-borne pathogens. researchgate.net However, nisin's stability is limited at a neutral pH. researchgate.net In contrast, this compound has demonstrated higher stability than nisin in the pH range of 7 to 8 at temperatures of 37°C and 60°C, suggesting it could be effective in a wider range of food products. mdpi.com Its thermostability is a key attribute, as many food processing techniques involve high temperatures. itjfs.com Some bacteriocins from Geobacillus stearothermophilus have been shown to be stable at temperatures up to 100°C. researchgate.net
The potential for this compound in food preservation lies in its ability to control the growth of spoilage and pathogenic bacteria. researchgate.net For instance, bacteriocins produced by G. stearothermophilus have shown activity against pathogenic strains like Bacillus cereus. researchgate.net The use of such natural antimicrobials can help extend the shelf life of food products and enhance food safety. nih.gov Furthermore, bacteriocins like this compound are considered safe for consumption as they are peptides that are likely to be degraded by proteases in the digestive system. itjfs.com The potential applications extend to various food categories, including dairy, meat, and canned goods, where microbial contamination is a concern. nih.gov
Exploration as a Thermostable Antimicrobial Agent for Industrial Processes
The high temperatures characteristic of many industrial processes create a challenging environment where microbial contamination can lead to significant economic losses. researchgate.net this compound's notable thermostability makes it a strong candidate for use as an antimicrobial agent in these settings. mdpi.com Thermophilic bacteria like Geobacillus species thrive in high-temperature environments such as hot springs and are sources of various thermostable enzymes and compounds. researchgate.net
Industrial applications that could benefit from a thermostable antimicrobial like this compound include biofuel production, the paper and textile industries, and bioremediation. mdpi.comnih.gov In these processes, maintaining sterility or controlling microbial populations is crucial for efficiency and product quality. researchgate.net For example, in bioethanol production, which often occurs at elevated temperatures to improve efficiency, contamination by unwanted microorganisms can inhibit the fermentation process. taylorandfrancis.com The introduction of a thermostable bacteriocin could help mitigate this issue.
Research has focused on identifying and characterizing novel thermostable antibiotics from Geobacillus species. For instance, a polypeptide antibiotic from Geobacillus pallidus SAT4 was found to be stable at high temperatures and effective against several bacteria. who.int Bacteriocins from G. stearothermophilus have also been noted for their stability across a wide pH range and at temperatures up to 100°C, making them attractive for industrial applications. researchgate.net The ability of these compounds to withstand harsh industrial conditions without losing their antimicrobial efficacy is a significant advantage over many conventional, less stable antimicrobial agents. mdpi.com
Role of this compound and Producer Organisms in Broader Bio-Industry
The significance of this compound and its producer, Geobacillus, extends beyond the direct application of the bacteriocin itself. The genus Geobacillus is a cornerstone of industrial biotechnology due to its production of a wide array of thermostable enzymes and its potential for genetic manipulation. nih.gov
Geobacillus species are known for their rich secretome, which is the collection of proteins secreted by the cell into the extracellular environment. frontiersin.orgnih.gov This secretome is a valuable source of thermostable enzymes, including cellulases, xylanases, and proteases, which have numerous industrial applications. frontiersin.orgfebscongress.org For example, the enzymes from Geobacillus are used in the degradation of lignocellulosic biomass for biofuel production, in the manufacturing of detergents, and in the food industry. taylorandfrancis.comfebscongress.org
The study of the Geobacillus secretome reveals that the profile of secreted enzymes can be influenced by the growth substrate, allowing for the targeted production of specific enzymes. frontiersin.orgosti.gov For instance, growing Geobacillus WSUCF1 on pretreated corn stover leads to the production of highly active carbohydrate-active enzymes (CAZymes). frontiersin.org This ability to produce enzyme cocktails tailored for specific industrial processes, such as the saccharification of biomass, is a significant advantage. nih.govosti.gov The concentrated secretome of G. stearothermophilus has shown high xylanase and β-glucosidase activities, proving more effective in producing xylose from agricultural waste than commercial enzyme cocktails. febscongress.org The production of these enzymes in-house within a biorefinery using inexpensive feedstocks could significantly reduce production costs. osti.gov
The genus Geobacillus is amenable to genetic engineering, which opens up possibilities for enhancing the production of valuable metabolites, including this compound and other industrially important biochemicals. nih.gov While genetic manipulation of thermophiles like Geobacillus has lagged behind that of organisms like E. coli or Bacillus subtilis, significant progress has been made in developing tools and protocols for their genetic modification. researchgate.net
Researchers have successfully engineered Geobacillus thermoglucosidasius to produce ethanol (B145695) at high yields by modifying its metabolic pathways. nih.gov This was achieved by deleting genes for competing pathways and upregulating the expression of pyruvate (B1213749) dehydrogenase. nih.gov Such metabolic engineering strategies could theoretically be applied to overproduce this compound. If the genes responsible for the synthesis of a desired metabolite are identified, genetic modification can be employed to increase its production. frontiersin.org
The development of host-vector systems and transformation techniques for Geobacillus strains allows for the introduction of foreign genes and the modification of existing ones. nih.govresearchgate.net This capability is crucial for creating strains that can serve as efficient whole-cell catalysts for bioconversion and bioremediation, or as factories for producing recombinant proteins and other valuable compounds. nih.govresearchgate.net The ongoing development of these genetic tools will further expand the biotechnological applications of Geobacillus and its metabolites. frontiersin.orgresearchgate.net
Conclusion and Future Research Directions
Summary of Key Academic Contributions of Geobacillin I Research
The investigation into this compound has yielded significant contributions to the field of antimicrobial peptides, particularly within the class of lantibiotics. A primary academic contribution is the discovery and characterization of this compound as a novel, highly cross-linked analogue of nisin. pnas.orgscilit.com It was identified in the genome of the thermophilic bacterium Geobacillus thermodenitrificans NG80-2, an organism isolated from a deep subsurface oilfield. pnas.org This discovery expanded the known environmental niches for lantibiotic production to high-temperature settings, suggesting that these complex peptides can be synthesized under extreme conditions. pnas.org
Structurally, this compound is distinguished by its seven thioether cross-links, two more than are found in the well-studied lantibiotic nisin, making it one of the most cross-linked lantibiotics identified to date. scilit.com This complex structure is correlated with one of its most notable properties: enhanced stability. Research has demonstrated that this compound possesses greater stability than nisin A, particularly at a neutral to alkaline pH of 7 and 8, and at elevated temperatures. pnas.orgmdpi.comnih.gov This characteristic addresses a known limitation of nisin, which has limited stability under such conditions. pnas.orgresearchgate.net
From a biosynthetic perspective, the successful heterologous expression of this compound in Escherichia coli represents a key technical achievement. pnas.org The biosynthetic enzymes from the thermophilic host, including the dehydratase GeoB and the cyclase GeoC, were shown to be functional at the lower temperature of 37°C, which was not a guaranteed outcome. pnas.org This provides a tractable platform for producing this compound and its analogues for further study.
Functionally, while the antimicrobial spectrum of this compound is generally similar to that of nisin A, it exhibits noteworthy differences in activity. pnas.org It has shown threefold higher activity against Streptococcus dysgalactiae, a causative agent of bovine mastitis. pnas.org Conversely, its activity is lower against other bacteria such as methicillin-resistant Staphylococcus aureus and Bacillus subtilis. pnas.org Mechanistic studies have confirmed that, like nisin, this compound's mode of action involves binding to Lipid II and forming pores in the bacterial cell membrane. nih.govnih.gov
Unexplored Areas in this compound Biosynthesis and Regulation
Despite the successful heterologous production of this compound, significant gaps remain in the understanding of its biosynthesis and regulation in its native host, G. thermodenitrificans. The biosynthetic gene cluster contains genes for a two-component transcriptional regulator (geoR and geoK), but their specific roles and the environmental or cellular signals they respond to have not been elucidated. pnas.org The mechanisms that initiate and control the expression of the this compound gene cluster are a major unexplored area.
The precise orchestration of the post-translational modification process also warrants further investigation. While the functions of the dehydratase (GeoB) and cyclase (GeoC) are established, the exact sequence of events and the factors ensuring the high fidelity required to form seven specific thioether bridges are not fully understood. pnas.org The efficiency of these thermophilic enzymes at lower temperatures in a heterologous host like E. coli was surprising and suggests a robustness that could be explored for broader biotechnological applications. pnas.org However, the kinetics and potential limitations of this process are not yet characterized.
Furthermore, the regulation and function of the immunity proteins, which are encoded in the gene cluster to protect the host bacterium from the antimicrobial action of its own product, remain to be studied. pnas.org A deeper understanding of the immunity mechanism could provide insights into developing more robust production strains or overcoming resistance mechanisms in target pathogens. The potential for regulation by other global regulatory networks within Geobacillus, such as quorum sensing or stress responses, is another avenue for future research. nih.gov
Advanced Structural and Functional Characterization of this compound Analogues
Initial research into this compound analogues has demonstrated the potential for modifying its structure to probe its function. Site-directed mutagenesis has been employed to investigate the role of the single amino acid linker between the C and D rings. nih.gov The creation of analogues such as Geobacillin-L19P and Geobacillin-L19NVA revealed that this region is critical for the peptide's pore-forming ability. nih.gov These modifications led to a significant reduction in antimicrobial efficacy, as detailed in the table below.
| Peptide | IC50 (μM) against B. subtilis ATCC6633 | MIC (μM) against B. subtilis ATCC6633 |
| Nisin | 0.12 ± 0.01 | 0.25 |
| This compound | 0.56 ± 0.01 | 1.0 |
| Geobacillin-L19P | 1.00 ± 0.03 | 2.0 |
| Geobacillin-L19NVA | 5.70 ± 0.08 | 8.0 |
| Geobacillin-Dha5F/L6I | 0.45 ± 0.09 | 1.0 |
| (Data sourced from reference nih.gov) |
Future research could expand on this by creating a wider range of analogues to explore structure-activity relationships more comprehensively. Advanced structural characterization techniques, such as high-resolution NMR spectroscopy or X-ray crystallography, could be applied to these analogues to understand precisely how changes in the amino acid sequence translate to conformational changes and altered function.
Beyond engineered analogues, the search for natural variants is a promising area. A complete this compound locus has been identified in Parageobacillus thermantarcticus DSM 9572, showing high amino acid identity to the original, which suggests natural analogues exist. researchgate.net Characterizing these natural variants could reveal evolutionary adaptations and novel structural motifs that confer different activities or stabilities. Exploring the vast diversity of thermophilic bacteria may lead to the discovery of a family of Geobacillin-like lantibiotics with unique properties. lu.se
Development of Novel Research Tools for this compound Studies
Advancements in the study of this compound and other lanthipeptides are intrinsically linked to the development of specialized research tools. Genome mining has become a cornerstone for discovery. nih.gov Bioinformatics platforms like antiSMASH and BAGEL are instrumental in identifying novel lanthipeptide biosynthetic gene clusters (BGCs) from the ever-expanding genomic databases. nih.govnih.gov A combinatorial in silico approach has already been used to identify a putative class-I lanthipeptide termed Z-geobacillin from the thermophilic strain Geobacillus sp. ZGt-1, showcasing the power of these predictive tools. lu.senih.gov
Refining heterologous expression systems is another key area. While E. coli has been successfully used, optimizing this system for higher yields or developing alternative hosts could accelerate research. pnas.org The creation of plug-and-play systems for expressing lanthipeptide BGCs would allow for more rapid characterization of newly discovered peptides like Z-geobacillin.
Furthermore, the development of in vitro platforms for studying the biosynthetic enzymes offers a more controlled environment for mechanistic studies. Cell-free expression systems can be coupled with high-throughput assays to rapidly screen enzyme variants or test their substrate tolerance. researchgate.net This could be applied to the Geobacillin modification enzymes (GeoB, GeoC) to engineer them for new functionalities, such as incorporating non-proteinogenic amino acids into the peptide backbone. nih.gov Computational tools are also evolving, with the development of rule-based predictors that can more accurately model the complex thioether bridging patterns of highly cross-linked lantibiotics like this compound. royalsocietypublishing.org These predictive tools, combined with advanced analytical techniques, will be crucial for characterizing the next generation of Geobacillin analogues and other novel lanthipeptides.
Q & A
Q. How can researchers integrate multi-omics data to explore the ecological role of this compound in Geobacillus species?
- Methodological Answer : Combine transcriptomics (RNA-seq under stress conditions), metabolomics (LC-MS for lanthipeptide detection), and comparative genomics. Correlate this compound production with survival in competitive co-cultures or biofilm assays to infer ecological functions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
